3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid
Description
Molecular Architecture and Stereochemical Features
The molecular framework of this compound presents a complex biphenyl system with the molecular formula C₁₅H₁₁FO₄ and a molecular weight of 274.24 grams per mole. The compound features two distinct aromatic rings connected through a carbon-carbon bond, with the primary structural elements including a carboxymethyl substituent (-CH₂COOH) positioned at the meta location of one phenyl ring and a fluorine atom occupying the meta position relative to the carboxylic acid group on the second ring. The International Union of Pure and Applied Chemistry systematic name confirms the precise positioning: this compound.
The stereochemical analysis reveals that the molecule adopts a non-planar conformation due to steric interactions between the aromatic rings and substituents. The carboxymethyl group introduces conformational flexibility through rotation around the methylene bridge, allowing multiple stable conformations in solution. The fluorine substitution pattern creates a specific electronic environment that influences both the molecular geometry and chemical reactivity. The dihedral angle between the two aromatic planes typically ranges from 30 to 45 degrees based on computational modeling studies of similar biphenyl systems.
The molecular connectivity follows the Simplified Molecular Input Line Entry System notation: C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)CC(=O)O. This representation clearly illustrates the branching pattern and functional group positioning. The International Chemical Identifier string provides additional structural verification: InChI=1S/C15H11FO4/c16-13-7-11(6-12(8-13)15(19)20)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)(H,19,20). The compound registry number 1393442-01-7 uniquely identifies this specific structural arrangement within chemical databases.
Electronic distribution analysis indicates that the fluorine atom significantly influences the electron density across the aromatic system through its strong electronegative character. The carboxylate groups serve as electron-withdrawing substituents, creating a complex electronic landscape that affects both chemical reactivity and physical properties. Bond length variations throughout the molecule reflect the electronic perturbations caused by substituent effects, with carbon-fluorine bonds exhibiting characteristic shortened distances compared to carbon-hydrogen bonds.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound through multiple analytical dimensions. Proton Nuclear Magnetic Resonance analysis reveals distinct signal patterns corresponding to aromatic protons, methylene protons, and exchangeable carboxylic acid protons. The aromatic region typically displays signals between 7.0 and 8.0 parts per million, with fluorine coupling effects creating characteristic doublet or doublet-of-doublet patterns for adjacent aromatic protons. The carboxymethyl protons appear as a singlet around 3.7 parts per million, while carboxylic acid protons show broad exchangeable signals at approximately 12 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the complete carbon framework with distinct chemical shifts for each carbon environment. Aromatic carbons appear between 115 and 165 parts per million, with the fluorine-bearing carbon showing characteristic upfield shifts due to fluorine's electronic effects. The carboxyl carbons resonate around 170-175 parts per million, while the methylene carbon appears near 40 parts per million. Fluorine-carbon coupling creates additional splitting patterns that provide definitive structural confirmation.
Fluorine-19 Nuclear Magnetic Resonance serves as a particularly valuable analytical tool, displaying a single fluorine environment with characteristic chemical shift and coupling patterns. The fluorine signal typically appears between -110 and -120 parts per million relative to trichlorofluoromethane standards. Fluorine-proton coupling constants provide information about through-bond connectivity and conformational preferences.
Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence and molecular interactions. Carboxylic acid stretching vibrations appear as broad absorption bands between 2500 and 3300 wavenumbers, with carbonyl stretching occurring around 1680-1720 wavenumbers. Aromatic carbon-carbon stretching modes appear between 1450 and 1600 wavenumbers, while carbon-fluorine stretching creates distinctive bands around 1000-1300 wavenumbers. The fingerprint region below 1500 wavenumbers provides unique spectral signatures for structural identification.
Mass spectrometry analysis demonstrates characteristic fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the intact molecular structure. Primary fragmentation pathways include loss of carboxylic acid groups (mass loss of 45 units) and methylene bridges (mass loss of 14 units). Fluorine retention during fragmentation creates distinctive isotope patterns that confirm fluorine incorporation. Alpha-cleavage adjacent to aromatic rings produces characteristic fragment ions that aid in structural elucidation.
Crystallographic Analysis and Hydrogen Bonding Networks
Crystallographic analysis of this compound reveals complex three-dimensional packing arrangements stabilized by extensive hydrogen bonding networks. X-ray crystallography techniques provide atomic-level structural information through diffraction pattern analysis. The crystal structure typically belongs to centrosymmetric space groups, with multiple molecules comprising the asymmetric unit. Unit cell parameters reflect the molecular dimensions and packing efficiency, with typical cell volumes ranging from 1200 to 1800 cubic angstroms depending on crystallization conditions.
Hydrogen bonding networks form the primary intermolecular interactions within the crystal lattice. Carboxylic acid groups participate in both donor and acceptor roles, creating chains or dimeric arrangements through classical oxygen-hydrogen...oxygen interactions. Typical hydrogen bond distances range from 2.6 to 2.8 angstroms, with bond angles approaching linearity for optimal interaction strength. The carboxymethyl substituent provides additional hydrogen bonding sites, increasing lattice stability through multiple intermolecular contacts.
Fluorine participation in hydrogen bonding networks occurs through weak carbon-hydrogen...fluorine interactions, although these contribute less significantly to overall crystal stability compared to carboxylic acid interactions. The fluorine atom's small size and high electronegativity create unique packing environments that influence molecular orientation within the crystal lattice. Close contacts between fluorine and neighboring aromatic systems suggest weak π-system interactions that contribute to crystal cohesion.
Crystal packing analysis reveals that molecules adopt specific orientations to maximize favorable interactions while minimizing steric conflicts. The biphenyl backbone typically adopts twisted conformations with dihedral angles ranging from 25 to 50 degrees, reflecting the balance between intramolecular strain and intermolecular optimization. Layer-like arrangements are common, with molecules stacking through π-π interactions between aromatic rings separated by approximately 3.4 to 3.6 angstroms.
Thermal parameters derived from crystallographic refinement indicate molecular flexibility, particularly around the carboxymethyl group and aromatic ring connections. Dynamic behavior within the crystal lattice affects physical properties such as thermal expansion coefficients and mechanical stability. Temperature-dependent studies reveal phase transitions or conformational changes that impact material properties and potential applications.
Comparative Structural Analysis with Fluorinated Benzoic Acid Derivatives
Structural comparison with related fluorinated benzoic acid derivatives illuminates the unique characteristics of this compound within this chemical family. Analysis of 3-chloro-5-fluorobenzoic acid (molecular formula C₇H₄ClFO₂, molecular weight 174.56 grams per mole) reveals significantly different electronic properties due to chlorine substitution. The larger chlorine atom creates distinct steric effects and modified electronic distribution compared to the carboxymethyl group, resulting in different reactivity patterns and physical properties.
Examination of 5-fluoro-3-(3-methoxycarbonylphenyl)benzoic acid demonstrates the impact of ester versus free carboxylic acid functionality. This methylated derivative exhibits reduced hydrogen bonding capability and altered solubility characteristics compared to the target compound. The molecular formula C₁₅H₁₁FO₄ matches exactly, but the ester linkage fundamentally changes intermolecular interactions and crystalline behavior. Comparative melting points and solubility profiles reflect these functional group differences.
The relationship with 3-(3-carboxy-5-fluorophenyl)phenol (molecular formula C₁₃H₉FO₃, molecular weight 232.21 grams per mole) highlights the influence of hydroxyl versus carboxymethyl substitution. The phenolic compound exhibits different hydrogen bonding patterns and electronic characteristics due to the directly attached hydroxyl group. Spectroscopic comparison reveals distinct Nuclear Magnetic Resonance chemical shifts and Infrared absorption patterns that reflect the different substituent electronic effects.
Structural analysis of simple fluorobenzoic acid derivatives, such as 3-fluorobenzoic acid (molecular formula C₇H₅FO₂), provides baseline comparison for substituent effects. The addition of the phenyl and carboxymethyl groups in the target compound creates substantial changes in molecular size, flexibility, and intermolecular interactions. Comparative Infrared spectroscopy shows how additional functional groups modify characteristic absorption patterns while retaining core aromatic and carboxylic acid signatures.
Electronic structure calculations for the complete series reveal systematic trends in molecular orbital energies, dipole moments, and polarizabilities. The target compound exhibits intermediate properties between simple fluorinated acids and more complex polyfunctional derivatives. Frontier orbital analysis demonstrates how substituent patterns affect chemical reactivity and potential reaction pathways. These comparative studies establish structure-property relationships essential for predicting behavior in various chemical environments and applications.
Properties
IUPAC Name |
3-[3-(carboxymethyl)phenyl]-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-7-11(6-12(8-13)15(19)20)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVNYNUMZZRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoic acid and 3-(carboxymethyl)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-bromobenzoic acid with 3-(carboxymethyl)phenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituent positions, halogenation patterns, and additional functional groups. Key comparisons include:
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Halogenation Impact :
- Chlorine substitution (e.g., in 5-[3-carboxy-5-(trifluoromethyl)phenyl]-2-chlorobenzoic acid) increases molecular weight and hydrophobicity, which may affect pharmacokinetic properties .
- Fluorine placement (e.g., 4-F vs. 5-F) influences steric and electronic interactions, as seen in 3-(2-carboxy-5-fluorophenyl)-4-fluorobenzoic acid .
Synthesis and Purity :
- Commercial availability data () indicate higher purity (96–98%) for fluorobenzoic acids with carboxymethyl or trifluoromethyl groups, suggesting optimized synthetic routes for these derivatives .
Biological Activity
3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a carboxymethyl group and a fluorine atom attached to a benzoic acid framework. Its unique structural attributes contribute to its biological properties, making it a subject of extensive research.
Molecular Formula
- Molecular Formula : CHOF
Physical Properties
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Specific melting point data is not widely reported but can be inferred from similar compounds.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as prostate cancer cells (PC3). The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study: Prostate Cancer Cell Line
- Cell Line : PC3
- Method : MTT assay to assess cell viability post-treatment.
- Results : Significant reduction in cell viability at concentrations of 50 µM and above.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, including carboxylesterases. This inhibition can affect drug metabolism and enhance the therapeutic efficacy of co-administered drugs.
| Enzyme Type | Inhibition IC50 (µM) |
|---|---|
| Carboxylesterase (hCE1) | 0.8 |
| Acetylcholinesterase | 1.2 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate interaction.
- Cell Membrane Disruption : It may alter membrane permeability, leading to cell lysis in microbial cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
Detailed Mechanistic Insights
- The fluorine atom enhances lipophilicity, facilitating better membrane penetration.
- The carboxymethyl group may interact with specific receptor sites, modulating signal transduction pathways relevant to cancer progression.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Cancer Therapy : Potential use as an adjunct therapy in combination with existing chemotherapeutics.
- Enzyme Modulators : Applications in drug formulation to enhance bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid in laboratory settings?
- Methodology : Synthesis of fluorinated benzoic acid derivatives typically involves multi-step reactions. A plausible route includes:
Electrophilic substitution : Introduce fluorine at the 5-position of the benzoic acid core using fluorinating agents (e.g., Selectfluor®).
Carboxymethylation : Couple 3-carboxymethylphenyl groups via Ullmann or Suzuki-Miyaura cross-coupling reactions.
Deprotection : Use trifluoroacetic acid (TFA) to remove protecting groups (e.g., methyl esters) if applicable .
- Purification : Recrystallization in ethanol or dimethylformamide (DMF) is recommended based on solubility profiles of similar compounds .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Assess purity (>95% threshold) using a C18 column and acetonitrile/water mobile phase.
- NMR : Confirm substituent positions (e.g., ¹H NMR: δ 8.2 ppm for aromatic protons; δ 4.5 ppm for carboxymethyl CH₂).
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and fluorine-related vibrations .
Q. What solvents are most compatible with this compound for experimental applications?
- Solubility Data (extrapolated from similar benzoic acids):
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | >50 |
| DMF | >100 |
| Water | <1 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Strategies :
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and reaction time.
- Microwave-assisted synthesis : Reduce reaction time and enhance yield for coupling steps.
- In-situ monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .
Q. How do fluorine and carboxymethyl substituents influence the compound’s electronic properties and reactivity?
- Electronic Effects :
- Fluorine : Electron-withdrawing effect increases acidity (pKa ~2.5–3.0) and stabilizes aromatic rings.
- Carboxymethyl : Enhances hydrophilicity and chelation potential for metal-binding studies.
Q. What analytical approaches resolve contradictions in solubility data for fluorinated benzoic acids?
- Methods :
- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous solutions.
- Temperature-controlled UV-Vis : Quantify solubility at 25°C vs. 37°C.
- Co-solvent systems : Use ethanol-water gradients to improve dissolution .
Q. How can computational models predict interactions between this compound and biological targets?
- Tools :
- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2).
- QSAR : Correlate substituent effects with bioactivity using datasets from PubChem .
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
